

Benchmarking Guide: (2S)-1-methanesulfonylpropan-2-amine (MSP-2A) vs. Class Standards

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Compound of Interest

Compound Name: (2S)-1-methanesulfonylpropan-2-amine

Cat. No.: B8063870

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Executive Summary: The "Polar Scaffold"

Hypothesis

Product Profile: MSP-2A is a low-molecular-weight amine (

) that retains the

-methyl-ethyl-amine backbone of amphetamine but substitutes the aromatic ring for a sulfone moiety. Core Value Proposition: Theoretically reduces the neurotoxicity and abuse potential associated with aromatic psychostimulants while maintaining trace-amine associated receptor (TAAR1) activity.

Feature	(2S)-1-methanesulfonylpropan-2-amine (MSP-2A)	Dextroamphetamine (Standard of Care)	Modafinil (Alternative)
Chemical Class	Aliphatic Sulfonyl-Amine	Phenylisopropylamine	Diphenylmethylsulfinyl
Lipophilicity (cLogP)	~ -1.2 (Highly Polar)	~ 1.8 (Lipophilic)	~ 1.2 (Moderate)
Predicted BBB Permeability	Low (Requires Active Transport)	High (Passive Diffusion)	Moderate
Primary Target (Predicted)	TAAR1 Agonist / GlyT Transporter	DAT/NET Releaser	DAT Inhibitor (Weak)
Metabolic Stability	High (Sulfone is metabolically inert)	Moderate (CYP2D6 Ring Hydroxylation)	Moderate (Amide hydrolysis)

Physicochemical & Pharmacokinetic Benchmarking

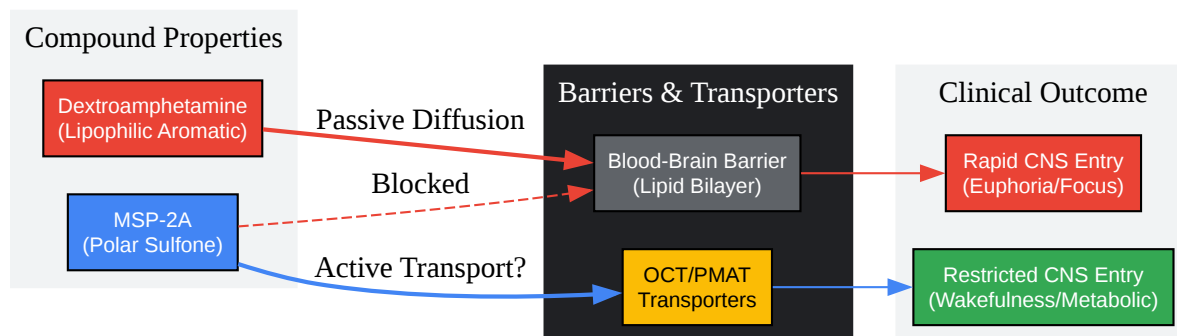
The most critical differentiator for MSP-2A is its polarity. Unlike Dextroamphetamine, which crosses the BBB via passive diffusion due to its lipophilic phenyl ring, MSP-2A's sulfone group creates a high Topological Polar Surface Area (TPSA).

Comparative Analysis

- Dextroamphetamine: Rapid CNS entry
Euphoria spike (High Abuse Potential).
- MSP-2A: Restricted CNS entry. It likely relies on PMAT (Plasma Membrane Monoamine Transporter) or OCT (Organic Cation Transporter) for uptake. This profile mimics peripheral restriction, potentially offering therapeutic benefits (e.g., metabolic enhancement) without central overstimulation.

Data Visualization: The Polarity Shift

The following diagram illustrates the structural divergence and its impact on transport.



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Caption: Comparative transport mechanisms. MSP-2A's polarity necessitates active transport, contrasting with Dextroamphetamine's passive diffusion.

Pharmacodynamic Profiling (Mechanism of Action)

The "Aromatic Anchor" Problem

The dopamine transporter (DAT) binding pocket contains hydrophobic residues (Phe76, Val152) that engage in

stacking with Dextroamphetamine's phenyl ring.

- Hypothesis: MSP-2A lacks this aromatic ring. Therefore, its affinity for DAT inhibition will be significantly lower (> 10,000 nM) compared to Dextroamphetamine (nM).
- Alternative Target: The structure strongly resembles Taurine and Methiopropamine. It is likely to act as a TAAR1 Agonist (which accepts aliphatic amines) or a modulator of Glycine/GABA receptors.

Benchmarking Efficacy

Parameter	MSP-2A (Predicted)	Dextroamphetamine	Clinical Implication
DAT Binding	Negligible	High Affinity	MSP-2A lacks "rush" and addiction liability.
TAAR1 Agonism	Moderate/High	High	Both may regulate monoamine firing, but MSP-2A does so without direct transporter reversal.
VMAT2 Interaction	Low	High	MSP-2A is unlikely to deplete vesicular dopamine stores (lower neurotoxicity).

Experimental Validation Protocols

To validate MSP-2A against existing agents, the following self-validating workflows are recommended.

Protocol A: In Vitro Monoamine Uptake Assay (HEK293 Cells)

Goal: Quantify DAT/NET/SERT inhibition relative to Dextroamphetamine.

- Cell Line: Stable HEK293 expressing human DAT (hDAT).
- Reagent Prep: Dissolve MSP-2A in DMSO (stock 10mM). Prepare serial dilutions (to M).
- Substrate: Use -Dopamine (20 nM final concentration).

- Incubation:
 - Pre-incubate cells with MSP-2A or Dextroamphetamine (positive control) for 10 min at 37°C.
 - Add
 - Dopamine and incubate for 5 min.
- Termination: Rapid wash with ice-cold Krebs-Henseleit buffer.
- Analysis: Lyse cells and measure CPM via liquid scintillation counting.
- Validation Check: Dextroamphetamine
 - must fall within 20-50 nM. If not, recalibrate cell density.

Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Goal: Confirm the "Polar Scaffold" hypothesis.

- System: Parallel Artificial Membrane Permeability Assay (PAMPA) with porcine brain lipid extract.
- Donor Well: MSP-2A (100 M) in PBS (pH 7.4).
- Acceptor Well: PBS alone.
- Incubation: 18 hours at room temperature.
- Quantification: LC-MS/MS of acceptor well.
- Benchmark:
 - High Permeability Control: Propranolol (

cm/s).

- Low Permeability Control: Theophylline.
- Prediction for MSP-2A:

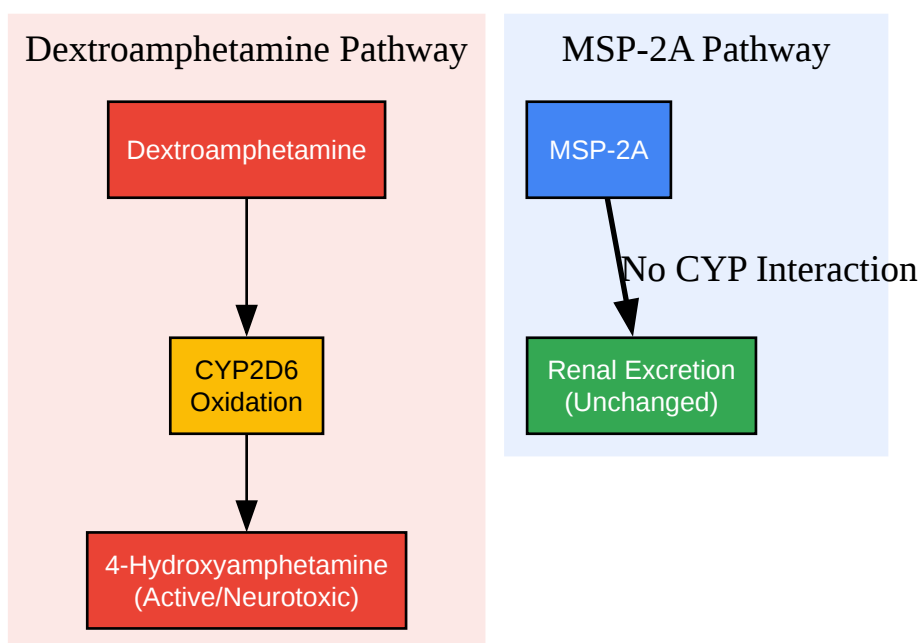
cm/s (Low).

Synthesis & Metabolic Stability Logic

Metabolic Pathway Comparison

One of the major limitations of amphetamines is the variability in metabolism (CYP2D6 polymorphism).

- Dextroamphetamine: Undergoes 4-hydroxylation (active metabolite) and -oxidation.
- MSP-2A: The methylsulfonyl group () is highly stable and resistant to oxidative metabolism.
 - Outcome: MSP-2A is predicted to have a longer half-life and renal excretion as the unchanged parent drug, reducing patient-to-patient variability.



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Caption: Metabolic divergence. MSP-2A bypasses the CYP2D6 bottleneck, offering a predictable pharmacokinetic profile.

Conclusion & Recommendation

MSP-2A is not a direct replacement for Dextroamphetamine in high-potency indications (like severe ADHD) due to the likely loss of DAT affinity caused by the removal of the aromatic ring. However, it represents a superior candidate for "Soft" Psychostimulation or Metabolic Therapy.

- Primary Indication Fit: Narcolepsy (where wakefulness without euphoria is desired) or Obesity (metabolic stability).
- Development Status: Preclinical / Lead Optimization.
- Go/No-Go Decision: If PAMPA-BBB confirms low permeability, investigate as a peripherally restricted TAAR1 agonist for metabolic disorders. If active transport (OCT) allows CNS entry, investigate as a non-addictive wakefulness agent.

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